molecular formula C19H20ClNO B1614411 3-Chloro-3'-piperidinomethyl benzophenone CAS No. 898792-96-6

3-Chloro-3'-piperidinomethyl benzophenone

Cat. No.: B1614411
CAS No.: 898792-96-6
M. Wt: 313.8 g/mol
InChI Key: AFZGZTFPZKDHAF-UHFFFAOYSA-N
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Description

3-Chloro-3’-piperidinomethyl benzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.

Properties

IUPAC Name

(3-chlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-18-9-5-8-17(13-18)19(22)16-7-4-6-15(12-16)14-21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZGZTFPZKDHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643138
Record name (3-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-96-6
Record name (3-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’-piperidinomethyl benzophenone typically involves the reaction of 3-chlorobenzophenone with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for 3-Chloro-3’-piperidinomethyl benzophenone often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for purification such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3-Chloro-3’-piperidinomethyl benzophenone is widely used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone
  • 2-Chloro-3’-piperidinomethyl benzophenone

Uniqueness

3-Chloro-3’-piperidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Biological Activity

3-Chloro-3'-piperidinomethyl benzophenone (CAS No. 898792-96-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H20ClNO\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}\text{O}
PropertyValue
Molecular Weight319.83 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . It belongs to a class of compounds known as Mannich bases, which have been shown to possess cytotoxic properties against various cancer cell lines.

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of Mannich bases, compounds similar to this compound demonstrated cytotoxicity that was significantly higher than standard chemotherapeutics like 5-fluorouracil. For instance, certain derivatives exhibited IC50 values ranging from 2.1 to 4.2-fold more potent against human Jurkat cells compared to the reference drug .

The mechanisms underlying the anticancer effects of this compound may involve:

  • Inhibition of DNA Topoisomerase I : This enzyme is crucial for DNA replication and repair; inhibition leads to increased DNA damage in cancer cells.
  • Induction of Apoptosis : The compound may trigger programmed cell death pathways in cancer cells, leading to reduced cell viability.

Case Studies

  • Study on Human Colon Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of various Mannich bases.
    • Findings : Compounds derived from piperidine exhibited enhanced potency against seven human colon cancer cell lines, with some showing IC50 values below 2 μg/mL .
  • Evaluation Against Hepatocellular Carcinoma :
    • Objective : Assess the effectiveness of Mannich bases in liver cancer models.
    • Results : The most potent derivatives showed significant cytotoxicity against HepG2 cells, suggesting potential for therapeutic application in liver cancers .

Interaction with Biological Macromolecules

This compound has been studied for its interactions with proteins and nucleic acids, which are critical for understanding its biological activity.

Binding Studies

  • Protein Binding : The compound's ability to bind to serum albumin can influence its bioavailability and efficacy.
  • Nucleic Acid Interaction : Preliminary studies indicate that the compound may intercalate into DNA, disrupting normal cellular processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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